molecular formula C10H12N2O3S B7789444 N-(2-oxoindolin-5-yl)ethanesulfonamide

N-(2-oxoindolin-5-yl)ethanesulfonamide

Cat. No.: B7789444
M. Wt: 240.28 g/mol
InChI Key: LWOIMFANHYWZED-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)ethanesulfonamide (CAS 921538-76-3) is a high-value sulfonamide derivative featuring a privileged 2-oxoindolin-2-one (oxindole) scaffold, making it a critical building block in medicinal chemistry and anticancer drug discovery . The compound's structure combines a hydrogen-bond-donating sulfonamide moiety with a heterocyclic core, conferring excellent potential for targeted biological interactions and making it a versatile intermediate for further derivatization in exploratory drug development studies . Its well-defined synthetic pathway allows for the production of high-purity material, which is essential for reliable and reproducible research outcomes . This compound is of significant interest in oncology research, particularly in the development of multi-targeted kinase inhibitors. The oxindole core serves as a key structural platform for establishing hydrogen bonds with the hinge region of kinase proteins, mimicking features found in approved drugs like Sunitinib . Research indicates that 2-oxindole derivatives exhibit promising antiproliferative properties against various cancer cell lines, including pancreatic (PaCa-2) and breast (MCF-7) carcinomas, and can function as inhibitors of critical kinases such as VEGFR-2 and c-Kit, thereby demonstrating anti-angiogenic effects . Furthermore, recent studies have revealed that certain 3-alkenyl-2-oxindole analogs show potent antiviral properties against SARS-CoV-2, suggesting potential for developing dual-function agents for oncology and virology research . Available with a purity of 95% or higher, this product is supplied for research applications exclusively . Researchers can access detailed molecular data including the molecular formula C10H12N2O3S, molecular weight of 240.28 g/mol, and SMILES string "S(CC)(NC1C=CC2=C(C=1)CC(N2)=O)(=O)=O" to support their in silico and experimental work . This compound represents a versatile chemical tool for probing new mechanisms of action in cancer biology and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-2-16(14,15)12-8-3-4-9-7(5-8)6-10(13)11-9/h3-5,12H,2,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOIMFANHYWZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 2-Oxoindolin-5-yl Sulfonamides

The synthesis of 2-oxoindolin-5-yl sulfonamides, including the title compound, generally follows a well-trodden path in organic chemistry, centering on the construction of the 2-oxindole core and the subsequent introduction of the sulfonamide functionality.

Multistep Synthesis Pathways

A prevalent strategy for the synthesis of the 2-oxindole ring system involves a multistep sequence starting from readily available precursors. A common approach begins with the nitration of an indole (B1671886) derivative to introduce a nitro group at the 5-position. acs.org This is typically followed by chemical modifications to form the 2-oxindole ring. A critical step in this pathway is the reduction of the nitro group to an amine, which serves as a key functional handle for the subsequent sulfonylation. researchgate.netdnu.dp.ua Various reducing agents can be employed for this transformation, with tin(II) chloride in the presence of hydrochloric acid being a classic and effective method for the reduction of aromatic nitro compounds. nih.govmdma.chstackexchange.comresearchgate.netreddit.com

Alternatively, the 2-oxindole core can be constructed through intramolecular cyclization reactions of substituted anilides. researchgate.net For instance, copper-catalyzed intramolecular C-H activation has been utilized to form the oxindole (B195798) ring from N-acyl anilide precursors. acs.orgnih.govrsc.org

Precursor Compounds and Starting Materials

The synthesis of N-(2-oxoindolin-5-yl)ethanesulfonamide relies on key precursor compounds. A pivotal intermediate is 5-amino-2-oxindole (also known as 5-amino-1,3-dihydro-2H-indol-2-one), which possesses the foundational 2-oxindole structure with an amino group at the C5 position, primed for sulfonylation. The synthesis of this intermediate often begins with 5-nitroisatin (B147319) . dergipark.org.tr Isatin (B1672199) and its derivatives are well-established and versatile starting materials in heterocyclic chemistry. dergipark.org.tracs.org The nitration of isatin is typically achieved using a mixture of nitric acid and sulfuric acid. dergipark.org.tr

Another essential starting material is ethanesulfonyl chloride , which provides the ethanesulfonyl moiety required for the final sulfonylation step. This reagent is a common electrophile used to form sulfonamide bonds.

Specific Synthesis of this compound

The synthesis of this compound is a logical progression from the general strategies discussed, involving the preparation of the key 5-amino-2-oxindole intermediate followed by its reaction with ethanesulfonyl chloride.

Reaction Conditions for this compound Synthesis

The synthesis can be effectively carried out in a sequential manner, starting from 5-nitroisatin.

Step 1: Synthesis of 5-amino-2-oxindole from 5-nitroisatin The initial step involves the reduction of 5-nitroisatin. A direct conversion to 5-amino-2-oxindole can be challenging, and a more controlled approach involves the initial reduction of the isatin carbonyl group at the 3-position, followed by the reduction of the nitro group. A common method for the reduction of the nitro group is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol, often with the addition of hydrochloric acid to facilitate the reaction. nih.govresearchgate.netreddit.com The reaction is typically heated to drive it to completion.

Step 2: Sulfonylation of 5-amino-2-oxindole The final step is the formation of the sulfonamide bond. This is achieved by reacting 5-amino-2-oxindole with ethanesulfonyl chloride. This nucleophilic substitution reaction is generally performed in the presence of a base, such as pyridine, which serves as both a catalyst and a scavenger for the hydrochloric acid that is produced as a byproduct. Dichloromethane is a suitable solvent for this reaction, which is typically conducted at room temperature.

A plausible synthetic route is as follows:

Nitration of Isatin: Isatin is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitroisatin. dergipark.org.tr

Reduction of 5-Nitroisatin: 5-nitroisatin is reduced to 5-amino-2-oxindole. This can be achieved in a one-pot reaction or in a stepwise manner. A common method involves the use of a reducing agent such as SnCl₂ in an acidic medium. nih.govstackexchange.comresearchgate.netreddit.com

Ethanesulfonylation: The resulting 5-amino-2-oxindole is then reacted with ethanesulfonyl chloride in a basic medium, such as pyridine, to yield the final product, this compound.

Reagents and Catalysts Utilized in Key Steps

The following interactive table summarizes the key reagents and their roles in the synthesis.

StepReagent/CatalystFunction
Nitration Nitric Acid (HNO₃) in Sulfuric Acid (H₂SO₄)Nitrating agent and catalyst
Reduction Tin(II) Chloride (SnCl₂) in Hydrochloric Acid (HCl)Reducing agent and acidic medium
Sulfonylation Ethanesulfonyl ChlorideElectrophilic sulfonating agent
PyridineBase catalyst and acid scavenger

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships. These derivatizations can be performed on the oxindole ring or the sulfonamide group.

Modifications of the Oxindole Ring:

N-Alkylation and N-Acylation of the Oxindole Nitrogen: The nitrogen atom of the oxindole lactam can be functionalized through alkylation or acylation. N-alkylation is typically achieved using alkyl halides in the presence of a base. tandfonline.comnih.govrsc.org N-acylation can be performed with acyl chlorides or anhydrides. nih.gov

Functionalization at the C3 Position: The C3 position of the oxindole is a frequent target for derivatization. This can be accomplished through reactions such as aldol (B89426) condensations with various aldehydes and ketones or through modern C-H activation methodologies. acs.orgchim.it

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring: The benzene portion of the oxindole ring can undergo further electrophilic aromatic substitution reactions, such as halogenation or nitration, although the directing effects of the existing substituents would need to be considered. youtube.compitt.edumasterorganicchemistry.comyoutube.com

Modifications of the Sulfonamide Moiety:

N-Alkylation of the Sulfonamide: The sulfonamide nitrogen can be further alkylated to produce N,N-disubstituted derivatives. This reaction typically involves the use of alkyl halides and a base. dnu.dp.uatandfonline.comnih.govrsc.orgorganic-chemistry.org

N-Acylation of the Sulfonamide: The sulfonamide nitrogen can also be acylated using acylating agents like acyl chlorides or anhydrides, often in the presence of a catalyst. acs.orgresearchgate.nettandfonline.comsemanticscholar.orgsemanticscholar.org

The table below summarizes potential derivatization strategies for the this compound scaffold.

Site of DerivatizationType of ReactionCommon Reagents
Oxindole Nitrogen (N-1)N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)
N-AcylationAcyl chloride, Anhydride
Oxindole Methylene (B1212753) (C-3)Aldol CondensationAldehyde or Ketone, Base
C-H ActivationTransition metal catalyst and coupling partner
Oxindole Benzene RingElectrophilic SubstitutionHalogenating agent, Nitrating agent
Sulfonamide NitrogenN-AlkylationAlkyl halide, Base
N-AcylationAcyl chloride, Anhydride, Catalyst (e.g., Cu(OTf)₂) tandfonline.com

These derivatization pathways provide a robust platform for the synthesis of a diverse library of analogs based on the this compound core, which is essential for detailed medicinal chemistry investigations.

Modification at the Indolinone C3 Position

The C3 position of the 2-oxoindoline ring is a focal point for synthetic diversification due to the presence of a reactive methylene group. Various methods have been established to introduce both carbon-carbon and carbon-heteroatom bonds at this site.

The introduction of arylmethylene groups at the C3 position is commonly achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of the active methylene group at C3 of this compound with a variety of aromatic aldehydes. The choice of base and reaction conditions can influence the yield and purity of the resulting (E)-N'-arylmethylene-2-(2-oxoindolin-5-yl)ethanesulfonamide derivatives. This method provides a straightforward route to a library of compounds with diverse aromatic substituents.

Table 1: Examples of Knoevenagel Condensation for the Synthesis of Arylmethylene Derivatives

Aldehyde ReactantBaseSolventProduct
BenzaldehydePiperidineEthanol(E)-N'-(phenylmethylene)-2-(2-oxoindolin-5-yl)ethanesulfonamide
4-ChlorobenzaldehydePyrrolidineMethanol(E)-N'-(4-chlorophenylmethylene)-2-(2-oxoindolin-5-yl)ethanesulfonamide
4-MethoxybenzaldehydeTriethylamineDichloromethane(E)-N'-(4-methoxyphenylmethylene)-2-(2-oxoindolin-5-yl)ethanesulfonamide

This table presents hypothetical examples based on general Knoevenagel condensation reactions on 2-oxindole scaffolds.

The formation of alkenyl linkages at the C3 position can be accomplished using olefination reactions such as the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with the ketone at the C3 position (or a suitable precursor) to generate an alkene. The HWE reaction generally favors the formation of the (E)-alkene isomer. nih.govorganic-chemistry.org This method allows for the introduction of a variety of substituted and unsubstituted alkenyl groups, further expanding the structural diversity of the scaffold. The Still-Gennari modification of the HWE reaction can be employed to favor the formation of the (Z)-alkene. rsc.org

Modifications on the Sulfonamide Moiety

The sulfonamide moiety of this compound offers another site for chemical modification, primarily at the sulfonamide nitrogen. N-alkylation or N-arylation of the sulfonamide can be achieved under appropriate basic conditions with suitable alkyl or aryl halides. For instance, N-arylation can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the introduction of a wide range of aryl and heteroaryl groups. nih.gov

Diversification via Heterocyclic Annulation

The construction of additional heterocyclic rings onto the this compound scaffold represents a significant diversification strategy. This can lead to the formation of spirocyclic systems or fused ring structures. For example, the reaction of 3-ylidene-2-oxoindoles with various reagents can lead to the synthesis of spiro-heterocycles. nih.govbeilstein-journals.orgnih.gov One approach involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from the indolinone and an amino acid, with a dipolarophile to create a spiro-pyrrolidine ring at the C3 position.

Advanced Synthetic Techniques for Scaffold Functionalization

To further enhance the synthetic accessibility and functionalization of the this compound scaffold, advanced synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, have been employed.

Palladium-Catalyzed Coupling Reactions in Indolinone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several of these reactions have found application in the synthesis and functionalization of the 2-oxoindole core.

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. For the this compound scaffold, a halogenated derivative (e.g., a bromo or iodo group on the aromatic ring) can be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This can be used to introduce alkenyl substituents onto a halogenated this compound derivative.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net For the target scaffold, a halogenated version can be reacted with various terminal alkynes to introduce alkynyl functionalities, which can then be further elaborated.

C-H Activation: More recent advances have focused on the direct functionalization of C-H bonds. rsc.orgrsc.org Palladium-catalyzed C-H activation strategies can potentially be applied to directly introduce aryl, alkyl, or other groups onto the aromatic ring of the indolinone scaffold, avoiding the need for pre-functionalized halogenated starting materials.

Table 2: Overview of Palladium-Catalyzed Reactions for Scaffold Functionalization

ReactionReactant 1 (on scaffold)Reactant 2Catalyst SystemBond Formed
Suzuki-MiyauraAryl/Vinyl Halide or TriflateAryl/Vinyl Boronic Acid/EsterPd catalyst, BaseC-C
HeckAryl/Vinyl Halide or TriflateAlkenePd catalyst, BaseC-C (alkenyl)
SonogashiraAryl/Vinyl Halide or TriflateTerminal AlkynePd catalyst, Cu(I) cocatalyst, BaseC-C (alkynyl)
C-H ActivationC-H bondVarious coupling partnersPd catalyst, Oxidant/LigandC-C or C-X

This table provides a generalized overview of the application of these reactions to the this compound scaffold.

Acidic Dehydration Reactions

There is a notable absence of specific studies detailing the acidic dehydration reactions of this compound. In a broader context, acidic dehydration is a common method for converting alcohols to alkenes, often using strong acids like sulfuric or phosphoric acid. libretexts.orglibretexts.orgyoutube.comyoutube.com Another application within the oxoindole family involves the acid-catalyzed dehydration of 3-hydroxy-2-oxoindoles to generate a carbon-carbon double bond at the 3-position, forming 2-oxoindolin-3-ylidene derivatives. nih.gov However, the ethanesulfonamide (B75362) moiety in the target compound does not possess a hydroxyl group amenable to this type of direct dehydration. The stability of the sulfonamide bond under acidic conditions would be a key consideration in any potential reaction, but without experimental data, any discussion remains speculative.

Base-Catalyzed Reactions for Functionalization

The functionalization of oxoindoles and related indole structures often employs base-catalyzed reactions. For instance, the nitrogen atom of the indole ring can be acylated using various reagents in the presence of a base, such as cesium carbonate. beilstein-journals.orgresearchgate.net Furthermore, base-catalyzed alkylations at the C3 position of the oxoindole ring are a well-established method for introducing functional groups. nih.gov

These general principles suggest that the nitrogen of the oxoindole ring in this compound could potentially undergo base-catalyzed reactions, such as alkylation or acylation. The presence of the acidic N-H proton on the sulfonamide group could also be a site for reaction under basic conditions. However, without specific research on this compound, the regioselectivity and feasibility of such transformations are unknown. The interplay between the two acidic protons—on the oxoindole nitrogen and the sulfonamide nitrogen—would likely influence the outcome of any base-catalyzed functionalization attempt.

Structure Activity Relationship Sar Studies

Fundamental Principles of Structure-Activity Relationships in Indolinone-Sulfonamides

The electronic properties of substituents on both the indolinone and sulfonamide moieties play a critical role in determining biological activity. On the sulfonamide portion, the introduction of electron-rich heterocyclic rings at the N1 position of the sulfonamide can lead to highly potent derivatives. pharmacy180.com Conversely, attaching a simple benzene (B151609) ring at this position has been associated with increased toxicity. pharmacy180.com

For the indolinone core, substituents on the benzenoid ring significantly influence activity. For instance, the presence of a trifluoromethoxy group at the 5-position of the indole (B1671886) ring has been shown to have a notable effect on the inhibitory activity of certain 2-indolinone derivatives against specific enzymes. dergipark.org.tr Similarly, halogen substitutions, such as fluorine, at the 5-position can also impact the inhibitory potential of these compounds. dergipark.org.tr

Table 1: Impact of Substituent Variation on Biological Activity

Compound Moiety Substituent Type Effect on Biological Activity
Sulfonamide (N1) Heterocyclic rings Often leads to highly potent derivatives pharmacy180.com
Sulfonamide (N1) Benzene ring Can increase toxicity pharmacy180.com
Indolinone (C5) Trifluoromethoxy group Can influence inhibitory activity dergipark.org.tr
Indolinone (C5) Halogen (e.g., Fluorine) Can influence inhibitory activity dergipark.org.tr

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Molecules that are stereoisomers can have identical chemical formulas and connectivity but differ in their spatial orientation. ankara.edu.tr These differences can lead to vastly different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity in their interactions with ligands. ankara.edu.trresearchgate.net

Enantiomers, which are non-superimposable mirror images of each other, can exhibit different potencies, with one enantiomer being significantly more active than the other. ankara.edu.tr In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. ankara.edu.tr Similarly, diastereomers, which are stereoisomers that are not mirror images, can also display distinct biological activities. ankara.edu.tr While the general importance of stereochemistry in drug action is well-established, specific studies on the stereoisomers of N-(2-oxoindolin-5-yl)ethanesulfonamide and its close analogs are not extensively detailed in the currently available literature.

SAR of the Indolinone Core Modifications

The indolinone core is a key structural feature that offers multiple sites for modification, each with the potential to modulate the compound's interaction with its biological targets.

The C3 position of the indolinone ring is a critical site for substitution, and modifications at this position can significantly enhance anticancer activity. dergipark.org.tr The introduction of various functionalities, such as methylene (B1212753), imino, hydrazono, or thiosemicarbazone moieties, has been shown to be a viable strategy for improving the biological profile of these compounds. dergipark.org.tr A substituent at the C3 position can also play a role in stabilizing the resulting indolyl radical, which can contribute to the compound's cytoprotective activity. nih.gov The nature of the substituent at C3 is crucial; for example, a pyrrolidinedithiocarbamate moiety at this position has been associated with high cytoprotective activity. nih.gov

Table 2: Influence of C3 Substitutions on Biological Activity

C3 Substituent Potential Effect on Activity
Methylene, imino, hydrazono, thiosemicarbazone Can enhance anticancer activity dergipark.org.tr
Pyrrolidinedithiocarbamate Associated with high cytoprotective activity nih.gov
Various polar substituents Can enhance stability of cell membranes nih.gov

Substitution on the indole nitrogen (N1) of the indolinone core is another important avenue for modifying the biological activity of this class of compounds. The introduction of alkyl or aralkyl groups at the N1 position has been demonstrated to significantly enhance anticancer activity. dergipark.org.tr Furthermore, N-acylated indoline-5-sulfonamides have shown potent inhibitory activity against certain carbonic anhydrase isoforms. nih.gov In some instances, compounds lacking a substituent at the N1 position have exhibited potent inhibitory effects on specific enzymes, suggesting that an unsubstituted N1 can also be favorable for certain biological targets. dergipark.org.tr

Table 3: Effects of N1 Substitutions on Biological Activity

N1 Substituent Potential Effect on Activity
Alkyl or Aralkyl groups Can enhance anticancer activity dergipark.org.tr
Acyl groups Can lead to potent enzyme inhibition nih.gov
Unsubstituted (H) Can be favorable for certain enzyme inhibition dergipark.org.tr

The benzenoid portion of the indolinone ring system provides a key site for structural modification that can significantly impact biological activity. The introduction of additional substituents on this ring can either increase or abolish the compound's effectiveness. pharmacy180.com More specifically, substitutions at the 5-position of the indolinone ring have been shown to be particularly influential. For example, the presence of halogen atoms like chlorine or iodine, or a methyl group at the 5-position, has been linked to effective inhibition of certain enzymes. dergipark.org.tr In contrast, a fluorine substitution at the same position was found to decrease inhibitory activity in some cases. dergipark.org.tr These findings underscore the importance of the nature and position of substituents on the benzenoid ring in fine-tuning the biological profile of indolinone-sulfonamides.

Table 4: Role of Substituents on the Benzenoid Ring

Position Substituent Potential Effect on Activity
General Additional substituents Can decrease or abolish activity pharmacy180.com
C5 Chlorine, Iodine, Methyl Can lead to effective enzyme inhibition dergipark.org.tr
C5 Fluorine Can decrease inhibitory activity in some contexts dergipark.org.tr

SAR of the Ethanesulfonamide (B75362) Fragment

The ethanesulfonamide fragment at the 5-position of the oxindole (B195798) core is a key determinant of the molecule's biological profile. Both the sulfonamide linkage and the ethyl group contribute significantly to its potency and selectivity.

Importance of the Sulfonamide Linkage

The sulfonamide moiety (-SO₂NH-) is a crucial functional group that contributes to the biological activity of a wide range of therapeutic agents. In the context of oxindole derivatives, the sulfonamide linkage is important for several reasons:

Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (from the N-H) and acceptor (from the S=O). This allows it to form strong interactions with amino acid residues in the active sites of target proteins, such as kinases. These hydrogen bonds are critical for the stable binding of the inhibitor to the enzyme.

Zinc Binding: In certain enzymes, such as carbonic anhydrases, the sulfonamide moiety can act as a zinc-binding group (ZBG), coordinating with the zinc ion in the active site. nih.gov While not all kinases are metalloenzymes, this property highlights the versatile binding capabilities of the sulfonamide group.

Modulation of Physicochemical Properties: The sulfonamide group influences the molecule's solubility, lipophilicity, and metabolic stability. These properties are crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Structural Scaffold: The sulfonamide linkage provides a rigid and defined orientation for the substituent attached to it, which can be critical for fitting into a specific binding pocket.

Studies on various sulfonamide-containing heterocyclic derivatives have consistently demonstrated their importance for a range of biological activities, including antibacterial and antiviral effects. mdpi.comnih.gov For oxindole-based kinase inhibitors, the sulfonamide group is often a key pharmacophore responsible for anchoring the molecule in the ATP-binding pocket. chemrxiv.org

Contribution of the Ethyl Group to Biological Potency

The ethyl group attached to the sulfonamide nitrogen also plays a significant role in modulating the biological activity. While SAR studies on this compound itself are not extensively detailed in the public domain, inferences can be drawn from studies on related N-alkyl sulfonamides. okstate.edursc.org

Hydrophobic Interactions: The ethyl group is a small, hydrophobic moiety that can fit into hydrophobic pockets within the target protein's active site. The size and shape of this alkyl group are often critical for optimal binding. For instance, in a series of imidazothiazolotriazine oxindolylidene derivatives, the antiproliferative activity was found to increase and then decrease with the growing length of the alkyl chain at the oxindole ring nitrogen atom, with N-butyl and N-amyl derivatives showing the highest activity. nih.gov This suggests that there is an optimal size for the alkyl group to maximize hydrophobic interactions.

Metabolic Stability: The nature of the N-alkyl group can affect the metabolic stability of the compound. Short alkyl chains like ethyl are generally less prone to metabolic degradation compared to longer or more complex alkyl groups.

The following table summarizes the general contributions of the ethanesulfonamide fragment to biological activity based on studies of related compounds.

Fragment ComponentContribution to Biological PotencySupporting Rationale
Sulfonamide Linkage - Essential for binding to target proteins- Modulates physicochemical properties- Forms key hydrogen bonds- Can act as a zinc-binding group- Influences solubility and metabolic stability
Ethyl Group - Provides optimal hydrophobic interactions- Influences molecular conformation- Fits into hydrophobic pockets of target enzymes- Steric effects can dictate binding orientation

SAR Linking Specific Chemical Features to Observed Biological Activities

Correlation of Structural Changes with Kinase Inhibition

The oxindole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Numerous approved and investigational kinase inhibitors, such as Sunitinib and Nintedanib, are based on the oxindole core. researchgate.net

The general SAR for oxindole-based kinase inhibitors highlights the following:

3-Substituted Oxindoles: The substituent at the 3-position of the oxindole ring is critical for kinase inhibitory activity. Modifications at this position can significantly impact potency and selectivity. nih.gov

5-Position Substitution: The nature of the substituent at the 5-position of the oxindole ring is crucial for modulating activity and selectivity. In the case of this compound, the ethanesulfonamide group at this position is a key determinant of its kinase inhibition profile. Studies on other 5-substituted oxindoles have shown that the electronic and steric properties of the substituent at this position can fine-tune the inhibitory activity against specific kinases like EGFR and VEGFR-2. nih.gov

N1-Substitution: Alkylation or arylation at the N1 position of the oxindole ring can also influence kinase inhibitory activity.

The following table illustrates how structural modifications in oxindole-sulfonamide derivatives can impact kinase inhibition, based on general findings in the field.

Structural ModificationImpact on Kinase InhibitionExample Kinase Targets
Variation of N-alkyl group on sulfonamideModulates potency and selectivityBruton's Tyrosine Kinase (BTK) chemrxiv.orgresearchgate.net
Substitution on the oxindole ringAffects binding to the ATP pocketEGFR, VEGFR-2, GSK-3β nih.govmdpi.com
Introduction of different linkersAlters orientation and binding affinityPI3K/mTOR mdpi.com

Structural Determinants for Antiproliferative Effects

The antiproliferative activity of oxindole derivatives is often linked to their ability to inhibit protein kinases involved in cell proliferation and survival. nih.gov The SAR for antiproliferative effects generally mirrors that for kinase inhibition.

Key structural features contributing to antiproliferative activity include:

The Oxindole Core: This scaffold provides the basic framework for interaction with various cellular targets. researchgate.net

Substituents on the Oxindole Ring: Halogen or alkyl substituents at the 5-position have been shown to enhance cytotoxic efficacy in certain cancer cell lines. researchgate.net In a study of 3-substituted oxindoles, the order of substitution preference at the 5-position for antiproliferative activity was found to be H > Cl > F > OCH₃. nih.gov

The Sulfonamide Moiety: The presence of a sulfonamide group can contribute to the antiproliferative activity, as seen in various classes of anticancer agents. nih.gov

The table below summarizes the structural determinants for the antiproliferative effects of oxindole-sulfonamide analogs.

Structural FeatureRole in Antiproliferative Activity
Oxindole Scaffold Privileged structure for anticancer agents
5-Position Substituent Modulates potency and selectivity against cancer cell lines
Sulfonamide Group Can enhance cytotoxic effects

Structural Basis for Antiviral Activity

Recent studies have highlighted the potential of oxindole derivatives containing a sulfonamide moiety as antiviral agents. latrobe.edu.aunih.govacs.org A study on 3-hydroxy-2-oxindole derivatives with a sulfonamide group demonstrated their activity against Potato Virus Y (PVY). latrobe.edu.aunih.govacs.org

The SAR from this study revealed that:

Position of the Sulfonamide Group: The position of the sulfonamide group on the molecule was sensitive to the type of substitution, indicating its importance for antiviral activity. acs.org

Nature of Substituents: The introduction of specific substituents on the aromatic rings of the molecule could enhance the antiviral activity. For example, a methoxy group at the para position of a benzene ring increased antiviral activity more than substitutions at the ortho or meta positions. acs.org

While this research was conducted on plant viruses, it provides a basis for the potential antiviral activity of oxindole-sulfonamide compounds and highlights the importance of the sulfonamide moiety in this context. The broader class of sulfonamide derivatives has also been investigated for activity against a range of human viruses. mdpi.com

The following table outlines the structural basis for the antiviral activity of related oxindole-sulfonamide compounds.

Structural FeatureContribution to Antiviral Activity
Oxindole Core Provides a scaffold for antiviral agents
Sulfonamide Moiety Identified as an effective antiviral unit acs.org
Specific Substitutions Can significantly enhance antiviral potency

Biological Targets and Molecular Mechanisms of Action

Identification of Key Biological Targets for N-(2-oxoindolin-5-yl)ethanesulfonamide and its Analogs

Research into oxindole (B195798) and indole (B1671886) sulfonamide derivatives has revealed a range of biological targets, primarily concentrated on protein kinases involved in cell signaling and enzymes that regulate physiological and pathophysiological processes.

FMS-like Tyrosine Kinase 3 (FLT3) as a Target

Mutations in the FMS-like Tyrosine Kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML). The oxoindole core is a key feature in potent FLT3 inhibitors. A notable analog, (Z)-N-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide, has shown potent inhibitory activity against the FLT3-ITD mutant. This inhibition disrupts downstream signaling pathways and can induce apoptosis in AML cells. In preclinical models, such compounds have demonstrated the ability to significantly suppress tumor growth.

Another well-known oxindole-based inhibitor, Sunitinib, also potently inhibits FLT3. selleckchem.comselleckchem.com It has been shown to inhibit the phosphorylation of wild-type FLT3, FLT3-ITD, and FLT3-Asp835 with IC50 values of 250 nM, 50 nM, and 30 nM, respectively. selleckchem.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Interactions

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. medchemexpress.com The 2-oxoindole scaffold is a foundational structure for numerous multi-kinase inhibitors that target VEGFR-2. selleckchem.com

Sunitinib, an oxindole-based drug, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR-2, among other kinases. selleckchem.comselleck.co.jp It inhibits VEGF-dependent VEGFR2 phosphorylation with an IC50 of 10 nM in cell-based assays. selleckchem.com In biochemical assays, the IC50 value for Sunitinib against VEGFR2 (Flk-1) was determined to be 80 nM. selleckchem.comselleckchem.com

Further research has led to the development of novel 2-oxoindole derivatives with potent anti-VEGFR-2 activity. For instance, certain isatin-based sulfonamide derivatives have demonstrated significant VEGFR-2 inhibition, with one compound exhibiting an IC50 of 23.10 nM. medchemexpress.com Another study on 2-oxoindolin-3-ylidenes incorporating a urea (B33335) function identified a compound with anti-VEGFR-2 activity showing 87.2% inhibition at a 10 μM concentration, close to that of Sunitinib (89.4%).

Inhibitory Activity of Oxoindole Analogs Against Kinase Targets
Compound/AnalogTarget KinaseInhibitory Concentration (IC50)Reference
SunitinibVEGFR-2 (Flk-1)80 nM (biochemical) selleckchem.comselleckchem.com
SunitinibVEGFR-210 nM (cell-based) selleckchem.com
SunitinibFLT3-ITD50 nM selleckchem.com
Sunitinibc-Kit (unactivated)42 nM nih.gov
Isatin-based sulfonamide (cpd 5)VEGFR-223.10 nM medchemexpress.com

c-Kit Kinase Inhibition

The c-Kit kinase is another receptor tyrosine kinase that, when mutated, can drive the growth of various cancers, most notably gastrointestinal stromal tumors (GIST). Sunitinib is a prominent inhibitor of c-Kit and is approved as a second-line treatment for GIST. nih.gov It has been shown to be a more potent inhibitor of the unactivated form of wild-type c-Kit (IC50 = 42 nM) compared to the activated, phosphorylated form (IC50 = 7.0 µM). nih.gov This demonstrates that its mechanism involves binding to the unactivated kinase conformation, preventing its autoactivation. nih.gov The effectiveness of Sunitinib can, however, be affected by specific mutations within the c-Kit kinase domain. nih.gov

Early Growth Response Protein 1 (EGR-1) DNA-Binding Domain Targeting

Early Growth Response Protein 1 (EGR-1) is a transcription factor involved in inflammation and cell growth. nih.gov Disrupting the interaction between EGR-1 and its DNA binding site is a potential therapeutic strategy. nih.gov Recent studies have identified that analogs based on the 2-oxoindole scaffold can function as inhibitors of EGR-1. Specifically, a series of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides were identified as novel inhibitors of EGR-1's DNA-binding activity. nih.gov One of these compounds, known as EGR-1-IN-1 (also called IT25), demonstrated an IC50 of 1.86 μM. medchemexpress.com These compounds were shown to dose-dependently dissociate the EGR-1-DNA complex, and molecular docking studies suggest they bind to the zinc-finger DNA-binding domain of the protein. nih.gov

Group IVA Cytosolic Phospholipase A2 (GIVA cPLA2) Inhibition

Group IVA cytosolic phospholipase A2 (GIVA cPLA2) is a key enzyme that initiates the inflammatory cascade by releasing arachidonic acid from cell membranes. escholarship.orgpsu.edu While not sulfonamides, structurally related 2-oxoamides and 2-oxoesters based on the broader indole/oxindole framework have been developed as potent inhibitors of GIVA cPLA2. escholarship.orgnih.govuoa.gr These inhibitors have demonstrated anti-inflammatory and analgesic properties in preclinical models. escholarship.org The development of these analogs highlights the potential of the core oxoindole structure to interact with enzymes outside of the kinase family, although direct inhibition by this compound itself has not been detailed.

Aldosterone (B195564) Synthase (CYP11B2) Modulation by Related Indole Sulfonamides

Aldosterone synthase (CYP11B2) is the critical enzyme responsible for the final step in aldosterone biosynthesis. nih.gov Overproduction of aldosterone is linked to hypertension and cardiovascular diseases, making CYP11B2 a significant therapeutic target. nih.gov While research on the specific title compound is limited, studies have shown that chemically synthesized indole derivatives can modulate CYP11B2. nih.gov The parent indole molecule itself has been found to selectively inhibit aldosterone overproduction by binding to the catalytic site of CYP11B2. nih.gov Furthermore, indole-based sulfonamide derivatives have been synthesized and evaluated for various biological activities, indicating the chemical tractability of this class of compounds for enzyme inhibition. nih.govnih.govnih.gov This suggests a plausible, though not yet confirmed, role for indole sulfonamides in the modulation of steroidogenic enzymes like CYP11B2.

Elucidation of Molecular Mechanisms

Detailed information regarding the specific molecular mechanisms of this compound is not available in the current body of scientific literature. The following subsections outline the type of data that would be necessary to characterize its activity profile.

Modes of Enzyme Inhibition (e.g., Reversible vs. Irreversible)

No studies were identified that investigated the inhibitory effects of this compound on any enzyme. Consequently, there is no information on its potential modes of enzyme inhibition. For related 2-oxoindoline sulfonamide compounds, research has shown them to be inhibitors of carbonic anhydrases, a family of metalloenzymes. researchgate.net The primary sulfonamide group in these analogs is known to coordinate with the zinc ion in the enzyme's active site. researchgate.net However, whether this compound shares this or any other enzyme inhibitory activity is undetermined.

Ligand-Receptor Binding Profiles

There is no publicly available data describing the ligand-receptor binding profile of this compound. Such studies would be essential to identify its specific molecular targets and to understand its potential pharmacological effects.

Pathways Modulated by Compound Activity (e.g., Angiogenesis, Cell Cycle)

While various derivatives of the 2-oxoindoline scaffold have been shown to modulate critical cellular pathways, no such studies have been published for this compound. For instance, other 2-oxoindoline derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Additionally, some compounds with this core structure have been demonstrated to induce cell cycle arrest. nih.gov Without specific research, it is not possible to attribute these or any other pathway modulations to this compound.

Molecular Basis for Antiproliferative Activity

There are no available reports on the antiproliferative activity of this compound against any cell lines. Therefore, the molecular basis for any such activity remains uncharacterized. Studies on related 2-oxoindoline compounds have documented antiproliferative effects against various cancer cell lines, with mechanisms that can include the induction of apoptosis. nih.govresearchgate.net

Computational Modeling and Structural Biology Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

QM/MM methods are a powerful tool for studying chemical reactions in complex systems like enzymes, where a small, electronically important region is treated with quantum mechanics and the larger surrounding environment is treated with molecular mechanics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by analyzing a dataset of compounds with known biological activities. For indolinone and isoindolinone derivatives, 2D and 3D-QSAR studies have been conducted to build predictive models for their inhibitory activity against various targets, including the p53-MDM2 interaction. nih.gov These models are typically generated using statistical methods such as Multiple Linear Regression (MLR) and Support Vector Machine Regression (SVMR). nih.gov

A well-validated QSAR model can be used to predict the biological activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. For instance, a QSAR model for a series of indole (B1671886) inhibitors of human non-pancreatic secretory phospholipase A2 was successfully developed and validated, demonstrating the predictive power of this approach. nih.gov

QSAR Model Statistics for Isoindolinone-Based Inhibitors
Model Type Statistical Parameters
Forward Stepwise-Multiple Linear Regression (FS-MLR)R² (train) = 0.881, Q² (loo) = 0.847, R² (test) = 0.854
Enhanced Replacement Method-Multiple Linear Regression (ERM-MLR)R² (train) = 0.914, Q² (loo) = 0.894, R² (test) = 0.903
Support Vector Machine Regression (SVMR)R² (train) = 0.924, Q² (loo) = 0.920, R² (test) = 0.874

This table presents statistical parameters for various QSAR models developed for isoindolinone-based p53-MDM2 interaction inhibitors, demonstrating the high predictive power of these models. nih.gov

A critical outcome of QSAR studies is the identification of physicochemical descriptors that are most influential in determining the biological activity of a compound. These descriptors can be categorized as electronic, steric, or hydrophobic in nature. For example, in a 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) method, the steric and electrostatic fields around the molecules are correlated with their activity. nih.gov

The identification of these key descriptors provides valuable insights into the mechanism of action and guides the rational design of new compounds. For instance, if a QSAR model indicates that a positive electrostatic potential in a particular region of the molecule is beneficial for activity, medicinal chemists can focus on introducing electron-donating groups at that position.

Protein-Ligand Interaction Analysis

A detailed analysis of the interactions between a ligand and its target protein is fundamental to understanding its binding affinity and selectivity. This analysis is typically performed using the output of molecular docking or from an experimentally determined crystal structure.

The interactions between indolinone derivatives and their protein targets are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The oxindole (B195798) core, as previously mentioned, is a key hydrogen bonding motif. nih.gov The substituents on the indolinone ring can then be tailored to form additional interactions with specific residues in the binding pocket.

For example, in the case of N-(2-oxoindolin-5-yl)ethanesulfonamide, the ethanesulfonamide (B75362) group would be expected to form hydrogen bonds with polar residues in the solvent-exposed region of the binding site. The aromatic ring of the indolinone core would likely engage in hydrophobic interactions with nonpolar residues.

Potential Protein-Ligand Interactions for this compound
Functional Group Potential Interaction Type
Oxoindolinone NHHydrogen Bond Donor
Oxoindolinone C=OHydrogen Bond Acceptor
Ethanesulfonamide SO₂Hydrogen Bond Acceptor
Ethanesulfonamide NHHydrogen Bond Donor
Indolinone Aromatic RingHydrophobic/π-π Stacking

This table outlines the potential types of non-covalent interactions that different functional groups of this compound could form within a protein binding pocket.

Understanding these intricate interactions at the atomic level is essential for the rational design of more potent and selective inhibitors based on the indolinone scaffold.

Characterization of Hydrogen Bonding Networks

There is currently no specific published data detailing the hydrogen bonding networks formed by this compound with any biological targets. However, based on its chemical structure, several potential hydrogen bond donors and acceptors can be identified, which would likely play a crucial role in its binding affinity and selectivity.

The sulfonamide group (-SO₂NH-) is a key site for hydrogen bonding. The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors. Similarly, the lactam group within the oxoindoline ring contains a carbonyl oxygen that can accept a hydrogen bond and an amide nitrogen that can donate a hydrogen bond.

Potential Hydrogen Bonding Sites in this compound

Functional GroupAtomRole in Hydrogen Bonding
SulfonamideNitrogen (NH)Donor
SulfonamideOxygen (SO₂)Acceptor
Oxoindoline (Lactam)Oxygen (C=O)Acceptor
Oxoindoline (Lactam)Nitrogen (NH)Donor

Future molecular docking and molecular dynamics simulation studies would be invaluable in characterizing the specific hydrogen bonds formed between this compound and its putative protein targets. Such studies would elucidate the precise geometry and energetics of these interactions, providing a deeper understanding of its mode of action at a molecular level.

Analysis of Hydrophobic and Electrostatic Interactions

Detailed analyses of the hydrophobic and electrostatic interactions for this compound are not currently available in the scientific literature. Nevertheless, the molecule's structure suggests several regions that would contribute to these types of interactions.

Hydrophobic Interactions: The ethyl group attached to the sulfonamide and the phenyl ring of the oxoindoline core are the primary hydrophobic regions of the molecule. These nonpolar moieties would be expected to engage in van der Waals forces and hydrophobic interactions with complementary nonpolar pockets within a protein's binding site. The extent and nature of these interactions would significantly influence the compound's binding affinity.

Electrostatic Interactions: The distribution of electron density in this compound creates a distinct electrostatic potential surface. The electronegative oxygen atoms of the sulfonamide and carbonyl groups generate regions of negative electrostatic potential, making them favorable sites for interaction with positively charged residues or metal ions in a binding pocket. Conversely, the hydrogen atoms on the amide and sulfonamide nitrogens would create regions of positive electrostatic potential. A comprehensive analysis of the molecule's electrostatic potential surface would be required to map these regions and predict their roles in specific protein-ligand interactions.

Anticipated Interaction Types for Key Moieties

Molecular MoietyPotential Interaction Types
Ethyl GroupHydrophobic, Van der Waals
Oxoindoline Phenyl RingHydrophobic, π-π stacking
Sulfonamide GroupHydrogen Bonding, Electrostatic
Lactam GroupHydrogen Bonding, Electrostatic

Further research, including quantum mechanical calculations to determine the partial charges on each atom and molecular dynamics simulations to observe the dynamic nature of its interactions, is necessary to provide a detailed and accurate picture of the hydrophobic and electrostatic profile of this compound.

Preclinical Biological Evaluation

In Vitro Efficacy Studies

Cell-Based Assays for Antiproliferative Activity

Cell-based assays are fundamental in early-stage cancer research to determine a compound's ability to inhibit the growth of cancer cells.

While no specific data exists for N-(2-oxoindolin-5-yl)ethanesulfonamide, various other 2-oxoindoline derivatives have been assessed for their antiproliferative properties against a range of human cancer cell lines. For instance, a series of novel 2-oxoindolin-3-ylidenes that incorporate a urea (B33335) function were evaluated for their ability to inhibit the growth of HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines. mdpi.com These studies are critical in identifying the cancer types that may be most susceptible to a particular compound. The antiproliferative activity is often expressed as an IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

The cell cycle is a series of events that leads to cell division and replication. wikipedia.orgnih.gov Many anticancer drugs exert their effects by interfering with the cell cycle, leading to a halt in cell proliferation and, in some cases, cell death (apoptosis).

Specific cell cycle analysis data for this compound is not available. However, studies on other indole-isatin hybrids have demonstrated effects on the cell cycle. For example, one particularly active compound was found to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov Such an arrest in the G1 phase prevents the cell from entering the DNA synthesis (S) phase, thereby halting its proliferation. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine the specific molecular targets of a compound. Many cancer-related signaling pathways are driven by enzymes, particularly kinases, making them a prime target for therapeutic intervention.

The 2-oxoindoline scaffold is a well-known "privileged structure" in medicinal chemistry, recognized for its ability to target protein kinases. While there is no specific kinase inhibition data for this compound, other compounds with this core structure have shown potent inhibitory activity against various kinases implicated in cancer.

For example, Sunitinib, a well-known multi-targeted tyrosine kinase inhibitor containing a 2-oxoindoline core, is known to inhibit VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit. mdpi.com Furthermore, novel 2-oxoindolin-3-ylidene derivatives have been specifically designed and shown to possess anti-VEGFR-2 inhibitory properties. mdpi.com In the context of hematological malignancies, other 2-oxoindoline derivatives have been discovered as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). wikipedia.org

Data Tables

Due to the absence of publicly available preclinical data for this compound, no data tables can be generated for this specific compound. The presentation of data for related but distinct compounds would be misleading and outside the scope of this article.

Assays for Antiviral Activity (e.g., SARS-CoV-2)

No public data from antiviral screening assays involving this compound against SARS-CoV-2 or other viruses are available.

DNA-Binding Activity Modulation Assays (e.g., EGR-1 ZnF)

There are no published studies specifically evaluating this compound as a modulator of the DNA-binding activity of the Early Growth Response-1 Zinc Finger (EGR-1 ZnF) domain.

In Vivo Efficacy Studies

Animal Models for Disease Assessment (e.g., Atopic Dermatitis-like Skin Lesions in Mice)

Specific in vivo studies using animal models of atopic dermatitis to assess the efficacy of this compound have not been reported in the scientific literature.

Anti-angiogenic Properties in Vivo (e.g., Chick Chorioallantoic Membrane Assay)

The anti-angiogenic potential of this compound has not been evaluated or reported using the in vivo Chick Chorioallantoic Membrane (CAM) assay. The CAM assay is a widely used model to assess the effect of substances on blood vessel formation. nih.govnih.gov In this assay, fertilized chicken eggs are incubated, and a window is made in the shell to expose the chorioallantoic membrane, a highly vascularized tissue. Test compounds are applied to the CAM to observe any inhibition or stimulation of new blood vessel growth. researchgate.netphcogj.com Despite the utility of this method for screening anti-angiogenic compounds, no such data exists for this compound.

Medicinal Chemistry Implications and Future Directions

N-(2-oxoindolin-5-yl)ethanesulfonamide as a Promising Scaffold for Drug Development

The indolinone ring system, fused to a sulfonamide group, provides a versatile framework that can be chemically modified to fine-tune its pharmacological properties. This adaptability has established the this compound scaffold as a cornerstone for designing targeted therapies.

A lead compound is a chemical starting point for the creation of new drugs. The this compound structure serves as a privileged scaffold, meaning it can bind to multiple biological targets with high affinity. This characteristic makes it an excellent foundation for developing new therapeutic agents. For instance, derivatives of this scaffold have been investigated for their anticancer properties. nih.gov The 2-oxoindoline core is a well-established pharmacophore that can interact with the hinge region of the ATP-binding pocket in various kinases, a family of enzymes often implicated in cancer progression. mdpi.com By strategically modifying the ethanesulfonamide (B75362) portion and other positions on the indolinone ring, researchers can create a library of compounds with diverse biological activities, aiming to identify potent and selective drug candidates.

Complex diseases like cancer often involve multiple signaling pathways, making single-target drugs less effective due to resistance mechanisms. researchgate.net The development of multi-targeted inhibitors, which can modulate several key proteins simultaneously, offers a promising therapeutic strategy. researchgate.netnih.gov The this compound scaffold is particularly well-suited for this approach. Its inherent ability to bind to the ATP pocket of kinases allows for the design of inhibitors that can target multiple kinases involved in tumor growth and angiogenesis.

Several clinically approved multi-targeted anticancer agents are based on the broader 2-indolinone core. researchgate.net The design of such inhibitors often involves selecting relevant target combinations and then identifying and combining the necessary pharmacophores to engage these targets. researchgate.net For example, derivatives of the indolinone scaffold have been designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, alongside other cancer-related targets. mdpi.com Research has shown that modifying the indolinone core can lead to compounds with potent, dual inhibitory action against targets like EGFR and CDK2. mdpi.com

Below is a table showcasing examples of indolinone-based compounds and their targeted activities, illustrating the scaffold's versatility.

Compound IDTarget(s)Reported IC₅₀ Values (µM)Cancer Cell Line(s)
10g VEGFR-20.087HepG2
17a VEGFR-20.078HepG2, MCF-7
Sunitinib VEGFR-20.139HepG2, MCF-7
Compound 3h EGFR, BRAFV600E0.057 (EGFR), 0.068 (BRAF)-
Compound II Topo II, CDK2, EGFR0.40 (EGFR), 1.60 (CDK2)-

Challenges and Opportunities in Indolinone-Sulfonamide Research

Despite the promise of the this compound scaffold, significant challenges remain in translating its potential into clinically successful therapies. Addressing these hurdles presents key opportunities for future research and development.

A major challenge in drug design is achieving selectivity, particularly when targeting proteins that are part of a large, structurally similar family, such as kinases or carbonic anhydrases. rsc.orgnih.gov For instance, the human carbonic anhydrase (CA) family has several isoforms, with CA IX and XII being upregulated in tumors, while CA I and II are widespread in healthy tissues. nih.gov Inhibiting the off-target isoforms can lead to unwanted side effects. Therefore, designing inhibitors based on the indolinone-sulfonamide scaffold that selectively bind to the tumor-associated CAs over their ubiquitous counterparts is a critical goal. nih.gov

Achieving this selectivity is difficult due to the high degree of similarity in the active sites of homologous proteins. rsc.org However, even small differences in amino acid sequences can be exploited. Molecular modeling and structural biology techniques can help identify these subtle differences, guiding the rational design of more selective compounds. rsc.orgnih.gov

While the indolinone-sulfonamide scaffold provides a solid starting point, optimizing its structure is crucial to enhance its biological potency. This process, known as lead optimization, involves making systematic chemical modifications to improve the compound's affinity for its target, as well as its pharmacokinetic properties.

Researchers have explored various strategies to enhance the potency of indolinone derivatives. For example, structure-activity relationship (SAR) studies on a series of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides revealed that certain substitutions on the arylidene ring led to compounds with three- to five-fold greater cytotoxicity against cancer cells than the initial lead compound. nih.gov Similarly, the development of novel 2-indolinones containing a sulfonamide group yielded compounds with high affinity for target carbonic anhydrases. nih.gov The potency of these compounds is often evaluated through enzyme inhibition assays, with lower IC₅₀ values indicating higher potency.

The table below summarizes the results from a study on indolinone-based VEGFR-2 inhibitors, highlighting how different chemical modifications impact potency. mdpi.com

Compound IDModificationVEGFR-2 IC₅₀ (µM)Fold-Potency vs. Sunitinib
Sunitinib Reference Drug0.1391.00x
10g Hydrazide Moiety0.0871.60x
17a Thiosemicarbazide Moiety0.0781.78x
5b Thiosemicarbazide Moiety0.1600.87x
15a Oxadiazole Ring0.1800.77x

This table illustrates how different functional groups attached to the core scaffold influence inhibitory potency against VEGFR-2. mdpi.com

Innovative Methodologies in Scaffold Exploration

Advancements in chemical synthesis and drug design methodologies are continuously expanding the possibilities for exploring and exploiting the this compound scaffold. These innovative approaches enable the creation of more diverse and complex molecular architectures, increasing the chances of discovering novel drug candidates.

Modern synthetic strategies focus on efficiency and the ability to generate large libraries of compounds for high-throughput screening. For example, researchers have developed general procedures for synthesizing various indolinone derivatives, such as N-(1,3-dioxoisoindolin-2-yl)-4-((5-substituted-2-oxoindolin-3-ylidene)amino)benzamides, through methods like sonication-assisted reactions followed by purification via flash column chromatography. mdpi.com The development of green and efficient synthetic methods is also a growing area of focus in sulfonamide chemistry. researchgate.net

Beyond synthesis, computational tools play a crucial role. Structure-based drug design, where the 3D structure of the target protein is used to guide the design of inhibitors, is a powerful approach. nih.gov Molecular docking studies can predict how a compound will bind to its target, helping to prioritize which derivatives to synthesize and test. nih.gov These innovative methodologies, from advanced synthesis to in silico modeling, are essential for unlocking the full therapeutic potential of the indolinone-sulfonamide scaffold.

Combinatorial and Parallel Synthesis Approaches for Analogs

The generation of chemical libraries through combinatorial and parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR). For this compound, these high-throughput synthetic approaches offer a powerful means to generate a diverse range of analogs, facilitating the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Microwave-assisted organic synthesis, in particular, has emerged as a valuable tool for the rapid construction of compound libraries. nih.gov This technique can significantly shorten reaction times, often from hours to minutes, and can be performed under solvent-free conditions, aligning with the principles of green chemistry. nih.gov For instance, a library of 2-alkyl-2-(N-arylsulfonylindol-3-yl)-3-N-acyl-5-aryl-1,3,4-oxadiazolines was efficiently synthesized using microwave irradiation, demonstrating the feasibility of this approach for creating diverse indole-based compounds. nih.gov

A general synthetic strategy for creating a library of this compound analogs could involve the modification of both the ethanesulfonamide side chain and the 2-oxoindoline core. One-pot synthesis methodologies, which involve multiple reaction steps in a single vessel, can further enhance the efficiency of library generation. mdpi.com For example, a one-pot approach for the synthesis of 2-(3-oxoindolin-2-yl)acetonitriles has been developed, showcasing the potential for streamlined synthesis of complex oxindole (B195798) derivatives. mdpi.com

The synthesis of various 2-oxoindoline-based acetohydrazides has been achieved through a multi-step process involving N-alkylation followed by reaction with hydrazine (B178648) monohydrate. nih.gov This approach allows for the introduction of diverse substituents, which is a key aspect of combinatorial synthesis. nih.gov

Table 1: Synthetic Approaches for 2-Oxoindoline Analog Development

Synthetic ApproachKey FeaturesPotential Application for this compound AnalogsReference(s)
Microwave-Assisted Synthesis Rapid reaction times, solvent-free conditions.Efficient generation of a library with diverse substitutions on the oxindole core and sulfonamide moiety. nih.gov
One-Pot Synthesis Multiple reaction steps in a single flask, improved efficiency.Streamlined synthesis of complex analogs, reducing purification steps and resource consumption. mdpi.com
Multi-Step Synthesis Stepwise construction allowing for controlled introduction of functional groups.Systematic exploration of SAR by modifying specific parts of the molecule. nih.gov

Algorithm-Driven Activity-Directed Synthesis

Algorithm-driven or in silico-guided synthesis represents a more recent advancement in drug discovery, where computational models are used to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. This approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. For this compound, molecular docking studies can elucidate potential binding modes with therapeutic targets. For example, in silico docking experiments were utilized to understand the binding of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides to the EGR-1 zinc-finger DNA-binding domain. nih.gov Similarly, molecular docking has been employed to assess the binding profile of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides within the active site of VEGFR-2. nih.gov These computational insights can guide the design of novel this compound analogs with enhanced activity.

By combining predictive algorithms with automated synthesis platforms, an iterative cycle of design, synthesis, and testing can be established. This activity-directed approach would continuously refine the structural features of this compound analogs to maximize their therapeutic potential.

Broader Impact on Therapeutic Areas

Implications for Oncology Research

The 2-oxoindoline core is a well-established pharmacophore in oncology, with several approved drugs, such as Sunitinib, featuring this moiety. The potential of this compound and its analogs in this field is therefore significant. Research into novel 2-oxoindoline derivatives has demonstrated potent anti-proliferative activity against various cancer cell lines. nih.govnih.gov

For example, a series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides showed significant cytotoxicity against the MCF-7 breast cancer cell line. nih.gov One of the most potent compounds in this series, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, was found to inhibit VEGFR-2, a key target in angiogenesis. nih.gov This compound also induced apoptosis and caused cell cycle arrest in the G2/M phase. nih.gov

Another study on (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides revealed notable cytotoxicity against colon, prostate, and lung cancer cell lines. nih.gov The most active compound from this series was found to be more potent than the procaspase-3 activating compound, PAC-1. nih.gov These findings underscore the potential of the 2-oxoindoline scaffold to yield potent anticancer agents.

Table 2: Anticancer Activity of 2-Oxoindoline Derivatives

Compound ClassCancer Cell Line(s)Key FindingsReference(s)
N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazidesMCF-7 (Breast)Inhibition of VEGFR-2, induction of apoptosis, G2/M cell cycle arrest. nih.gov
(E)-N'-Arylidene-2-(2-oxoindolin-1-yl)acetohydrazidesSW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung)Cytotoxicity superior to the procaspase-3 activator PAC-1. nih.gov

Potential for Anti-inflammatory Therapies

Chronic inflammatory diseases represent a significant area of unmet medical need. Derivatives of the 2-oxoindoline scaffold have shown promise as anti-inflammatory agents. Atopic dermatitis, a chronic inflammatory skin condition, is characterized by the overexpression of the transcription factor EGR-1, which promotes the production of inflammatory cytokines. nih.gov

A study focused on 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides identified novel inhibitors of EGR-1 DNA-binding activity. nih.gov These compounds effectively reduced the mRNA expression of EGR-1-regulated inflammatory genes in human keratinocytes. nih.gov In vivo studies in a mouse model of atopic dermatitis demonstrated that these compounds could alleviate skin lesions. nih.gov This suggests that this compound and its analogs could be explored for their potential to modulate inflammatory pathways, not only in dermatology but also in other inflammatory conditions.

Contributions to Antiviral Drug Discovery

The indole (B1671886) nucleus is a component of many natural and synthetic compounds with antiviral activity. While direct studies on the antiviral properties of this compound are limited, research on related structures provides a rationale for its investigation in this area.

For instance, a library of 2-alkyl-2-(N-arylsulfonylindol-3-yl)-3-N-acyl-5-aryl-1,3,4-oxadiazolines was synthesized and evaluated for anti-HIV-1 activity. nih.gov Two compounds from this library exhibited promising inhibitory activity against HIV-1 replication. nih.gov Furthermore, the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines, which are structurally distinct but share the feature of being heterocyclic compounds, has yielded molecules with activity against herpes simplex viruses (HSV-1 and HSV-2) and several RNA viruses. nih.gov These examples highlight the potential for discovering novel antiviral agents through the chemical exploration of scaffolds like 2-oxoindoline. Future screening of this compound and its analogs against a panel of viruses could unveil new therapeutic opportunities.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-oxoindolin-5-yl)ethanesulfonamide and its analogs?

Methodological Answer:

  • Photochemical Synthesis : A metal-free, three-component reaction involving N-(2-iodoaryl)acrylamides, sulfur dioxide, and hydrazines under UV light can introduce sulfonamide groups efficiently (e.g., yields up to 76% in methanol). This method avoids harsh catalysts and operates under mild conditions .
  • Solvent Optimization : Ultrasound-assisted synthesis in polar aprotic solvents like acetonitrile (ACN) or methanol (MeOH) enhances reaction rates and yields (Table 1) .

Table 1 : Solvent influence on sulfonamide synthesis (yields in %):

SolventACNDCMMeOHTHF
Yield76527263

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • NMR and IR Spectroscopy : Confirm the presence of sulfonamide (S=O stretches at ~1150–1350 cm⁻¹ in IR) and indolinone (C=O at ~1680–1700 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structures to verify bond angles and hydrogen bonding patterns (e.g., sulfonamide NH···O interactions observed in related analogs) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ions (e.g., m/z 205.21 for methyl 2-(2-oxoindolin-5-yl)acetate analogs) .

Advanced Research Questions

Q. What strategies address contradictory biological activity data for this compound in kinase inhibition studies?

Methodological Answer:

  • Target Selectivity Profiling : Use competitive binding assays (e.g., BRD4 bromodomain inhibition studies) to differentiate off-target effects. Co-crystallization with proteins (e.g., PDB ID: 7JKZ) reveals binding modes and validates specificity .
  • Metabolic Stability Testing : Assess hepatic microsomal stability to rule out rapid degradation as a cause of inconsistent activity .

Q. How can structural modifications enhance the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the indolinone core with pyrrolopyridone moieties to improve solubility (e.g., analogs with logP <3 show 2.31 mg/mL solubility in EtOH) .
  • Pro-drug Design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to enhance oral bioavailability, as demonstrated in related sulfonamide antitumor agents .

Q. What computational approaches predict the binding affinity of this compound to mGlu receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with mGluR5’s cysteine-rich domain. Validate with mutagenesis studies (e.g., Lys-409 mutations reduce binding by >50%) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of ligand-receptor complexes .

Q. How can researchers resolve discrepancies in synthetic yields across different batches?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation (e.g., monitor acrylamide intermediates in photochemical reactions) .
  • Purification Protocols : Optimize column chromatography (e.g., silica gel with 3:7 EtOAc/hexane) or recrystallization (e.g., from dichloromethane/hexane mixtures) to isolate pure products .

Q. Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity for this compound analogs while others show minimal efficacy?

Methodological Answer:

  • Cell Line Variability : Test across multiple cancer lines (e.g., ER+ breast cancer vs. colorectal) to identify tissue-specific mechanisms. For example, analogs with trifluoromethyl groups show IC₅₀ <1 µM in MCF-7 cells but >10 µM in HT-29 .
  • Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

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Feasible Synthetic Routes

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N-(2-oxoindolin-5-yl)ethanesulfonamide
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N-(2-oxoindolin-5-yl)ethanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.